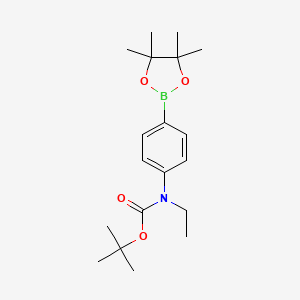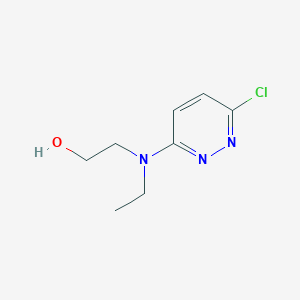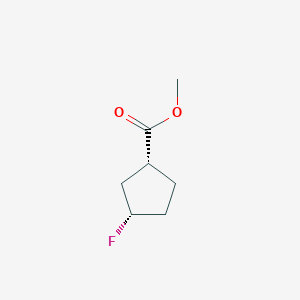
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a fluorine atom attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate typically involves the fluorination of a cyclopentane derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorocyclopentane-1-carboxylic acid.
Reduction: Formation of 3-fluorocyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate
- Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate
- Rel-methyl (1R,3S)-2,2-difluoro-3-methylcyclopropanecarboxylate
Uniqueness
Rel-methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
ZYRURXXPYRQMTJ-RITPCOANSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H](C1)F |
SMILES canonique |
COC(=O)C1CCC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


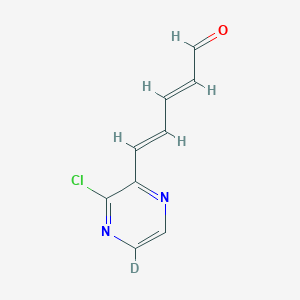
![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)

![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
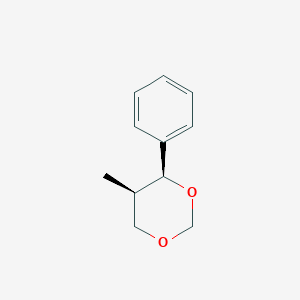
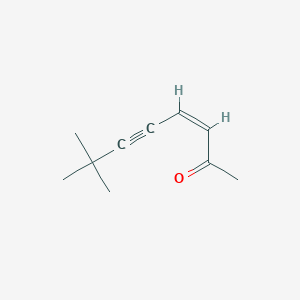
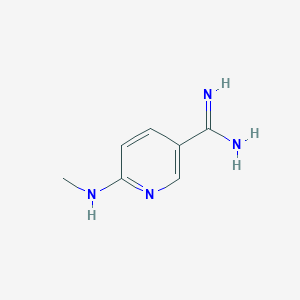
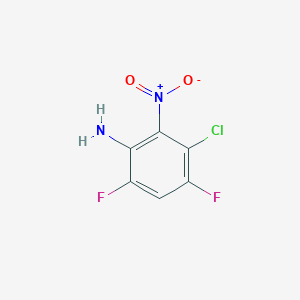
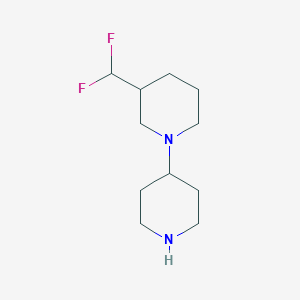
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
